molecular formula C7H4IN3O2 B14803711 7-Iodo-5-nitro-1H-indazole

7-Iodo-5-nitro-1H-indazole

Cat. No.: B14803711
M. Wt: 289.03 g/mol
InChI Key: MHSJDQGRGXXNPF-UHFFFAOYSA-N
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Description

7-Iodo-5-nitro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-5-nitro-1H-indazole typically involves the nitration of 1H-indazole followed by iodination. One common method includes:

    Nitration: The nitration of 1H-indazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.

    Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-5-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of 7-substituted-5-nitro-1H-indazole derivatives.

    Reduction: Formation of 7-iodo-5-amino-1H-indazole.

    Oxidation: Formation of various oxidized products depending on the oxidizing agent used.

Scientific Research Applications

Chemistry: 7-Iodo-5-nitro-1H-indazole is used as a building block in organic synthesis. It serves as an intermediate for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy in targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Iodo-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    5-Nitro-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromo-5-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    7-Chloro-5-nitro-1H-indazole: Contains a chlorine atom, which affects its chemical properties and applications.

Uniqueness: 7-Iodo-5-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological properties. The iodine atom enhances its potential as a radiolabeled compound for imaging studies, while the nitro group contributes to its biological activity.

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

7-iodo-5-nitro-1H-indazole

InChI

InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)

InChI Key

MHSJDQGRGXXNPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)[N+](=O)[O-]

Origin of Product

United States

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